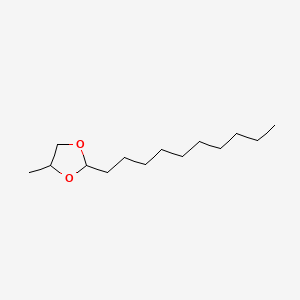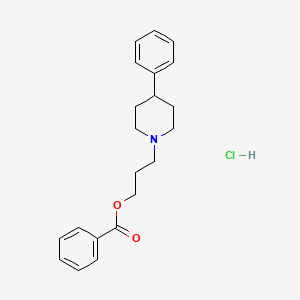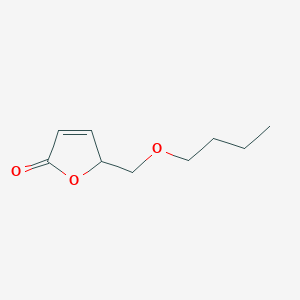![molecular formula C11H16N2O B14438069 1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine CAS No. 77023-18-8](/img/structure/B14438069.png)
1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxabicycloheptane ring system imparts unique chemical properties to the molecule, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxabicycloheptane Ring: The oxabicycloheptane ring can be synthesized through the catalytic hydrogenation of hydroquinone, followed by isomerization of the resulting cyclohexane-1,4-diol.
Imidazolidine Ring Formation: The imidazolidine ring is formed by reacting appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Coupling of the Two Rings: The final step involves coupling the oxabicycloheptane ring with the imidazolidine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure.
1,2-Epoxycyclohexane: Another compound with an epoxide ring, similar in reactivity.
Cyclohexene oxide: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine is unique due to the presence of both the oxabicycloheptane and imidazolidine rings, which impart distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
77023-18-8 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1,3-dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine |
InChI |
InChI=1S/C11H16N2O/c1-12-7-8-13(2)10(12)11-6-4-3-5-9(11)14-11/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
PXQGHIVMGHFNOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1C23C=CC=CC2O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
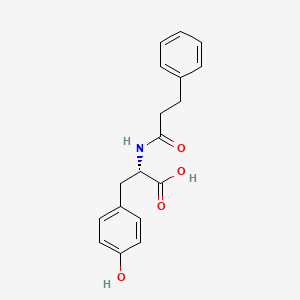
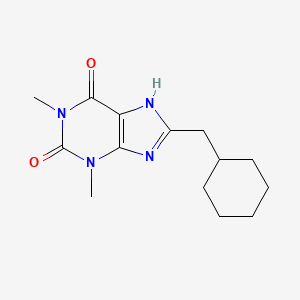
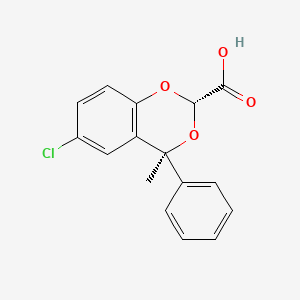
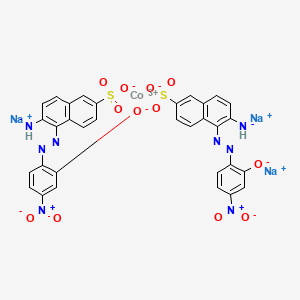
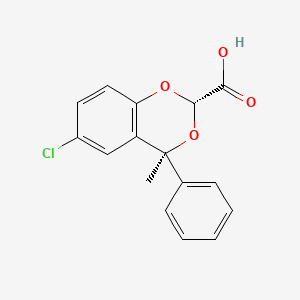
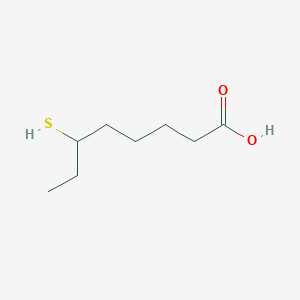

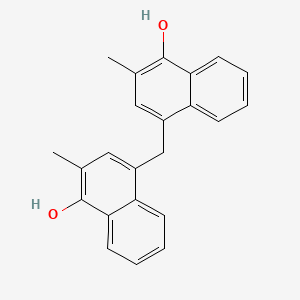
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
